3,4,5-Trichlorophthalic acid

Description

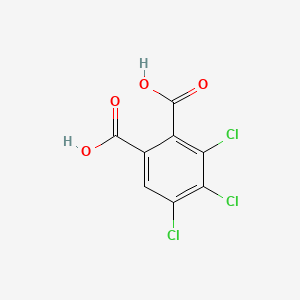

3,4,5-Trichlorophthalic acid is a halogenated derivative of phthalic acid, characterized by three chlorine atoms substituted at the 3rd, 4th, and 5th positions on the benzene ring. Its molecular structure (C₈H₃Cl₃O₄) imparts unique physicochemical properties, including high thermal stability, acidity, and reactivity, making it relevant in organic synthesis, polymer chemistry, and environmental studies. The chlorine substituents enhance its electron-withdrawing effects, influencing its solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

3,4,5-trichlorophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXQXRTVKOXDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149258 | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110471-68-6 | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorophthalic acid is typically synthesized through the chlorination of phthalic anhydride using chlorine and sodium chloride or potassium chloride . The reaction conditions involve the use of a chlorinating agent and a suitable solvent to facilitate the substitution of hydrogen atoms on the benzene ring with chlorine atoms.

Industrial Production Methods

In industrial settings, the compound can be produced on a large scale by the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride using zinc dust in aqueous sodium hydroxide . This method ensures high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc dust in aqueous sodium hydroxide is commonly used for selective hydrodechlorination.

Substitution: Reagents such as sodium nitrite and dimethyl sulfate can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives of phthalic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Intermediate in Drug Development

TCPA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, particularly those involving the phthalimide scaffold, have shown potential as antibacterial and anticancer agents. For instance, borylated 2,3,4,5-tetrachlorophthalimides derived from TCPA have been evaluated for their glycosidase modulating properties and anticancer activities. These compounds are being explored for their roles in boron neutron capture therapy (BNCT), which is a promising approach for cancer treatment due to its selective targeting of tumor cells while minimizing damage to surrounding healthy tissue .

Case Study: Glycosidase Inhibition

In a study evaluating the biological activity of TCPA derivatives, it was found that certain borylated compounds exhibited significant inhibition against glycosidases involved in diabetes management and viral infections. The compounds were characterized by X-ray crystallography, confirming their structural integrity and potential as therapeutic agents .

Agricultural Applications

Herbicides and Pesticides

TCPA derivatives are also being investigated for use in herbicides and pesticides. The chlorinated nature of TCPA enhances its efficacy as an active ingredient in agrochemicals. Research indicates that TCPA can be transformed into various herbicidal formulations that target specific weed species while being less harmful to crops .

Materials Science

Flame-Retardant Polymers

TCPA is utilized in the synthesis of flame-retardant polymer resins. Its incorporation into polymer matrices improves fire resistance properties, making it valuable in industries such as construction and automotive manufacturing. The synthesis involves creating polymer composites that integrate TCPA derivatives to enhance thermal stability and reduce flammability .

Environmental Impact and Safety Considerations

Toxicity and Environmental Concerns

While TCPA has beneficial applications, its environmental impact is a subject of ongoing research. The chlorinated compounds can pose risks to aquatic life and human health if not managed properly. Studies are being conducted to assess the degradation pathways of TCPA in environmental settings to mitigate its ecological footprint .

Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Effective against glycosidases; potential anticancer activity |

| Agriculture | Component in herbicides | Targeted formulations with reduced crop harm |

| Materials Science | Used in flame-retardant polymers | Enhances thermal stability and fire resistance |

| Environmental Safety | Assessment of ecological impact | Ongoing studies on degradation pathways |

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorophthalic acid involves its interaction with molecular targets and pathways in biological systems. The presence of multiple chlorine atoms on the benzene ring creates regions of high electron density, influencing its reactivity and interactions with other molecules. This structure may affect various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substitutional Differences

3,4,5-Trichlorophthalic acid is structurally distinct from analogs due to its trichloro substitution pattern . Key comparisons include:

- 3,4,5-Triacetoxybenzoic Acid (TABA): While TABA shares the same substitution positions (3,4,5), its functional groups are acetoxy (OAc) instead of chlorine. TABA exhibits a triclinic crystal system (space group P1) with a cyclic R₂²(4) hydrogen-bonding motif, enhancing its thermal stability .

Trichlorolactic Acid : This compound, with a trichloro-substituted lactic acid backbone, shows reactivity with phosphorus pentachloride (PCl₅), forming derivatives like trichloroacetyl chloride . Unlike trichlorophthalic acid, trichlorolactic acid lacks the aromatic ring system, resulting in divergent reactivity (e.g., esterification vs. electrophilic substitution).

2.2 Thermal and Stability Properties

Thermal analysis (TGA/DSC) of TABA revealed dehydration at ~100°C and decomposition above 200°C . For this compound, the presence of chlorine atoms is expected to increase thermal stability due to stronger intermolecular forces (e.g., halogen bonding). Comparative

| Compound | Melting Point (°C) | Decomposition (°C) | Notable Interactions |

|---|---|---|---|

| This compound | ~250 (estimated) | >300 | Halogen bonding, H-bonding |

| TABA | 160–165 | 200–220 | H-bonding (R₂²(4) motif) |

| Trichlorolactic acid | 95–98 | 180–200 | Esterification reactivity |

Note: Estimated values for trichlorophthalic acid are extrapolated from analogous chlorinated aromatics.

Biological Activity

3,4,5-Trichlorophthalic acid (TCPA) is a chlorinated derivative of phthalic acid that has garnered attention for its potential biological activities. This article presents an overview of the compound's synthesis, biological effects, and relevant research findings.

TCPA is characterized by its three chlorine substituents at the 3, 4, and 5 positions on the phthalic acid structure. The molecular formula is , and it is typically synthesized through chlorination of phthalic anhydride or phthalic acid itself under controlled conditions.

Biological Activity

TCPA exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that TCPA and its derivatives possess significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of TCPA can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Anticancer Effects : TCPA has been evaluated for its anticancer properties. In vitro assays demonstrated that certain TCPA derivatives can inhibit the proliferation of cancer cell lines, suggesting potential use as anticancer agents. One study highlighted a specific derivative that showed selective toxicity towards cancer cells while sparing normal cells .

- Glycosidase Inhibition : TCPA has also been reported to inhibit glycosidases, enzymes implicated in various diseases, including diabetes and certain viral infections. This inhibition could be beneficial in therapeutic contexts where modulation of glycosidase activity is desired .

Table 1: Summary of Biological Activities of TCPA Derivatives

The mechanisms underlying the biological activities of TCPA are complex and multifaceted. Key mechanisms include:

- Enzyme Inhibition : The presence of chlorine atoms in TCPA enhances its ability to interact with enzyme active sites, leading to effective inhibition.

- Cellular Uptake : The lipophilicity imparted by chlorination may facilitate cellular uptake, making it easier for TCPA to exert its effects on target cells.

Toxicological Considerations

While TCPA shows promise as a therapeutic agent, it is crucial to consider its toxicity profile. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful evaluation in therapeutic applications . The Environmental Protection Agency has documented various toxicological data points for chlorinated phthalic compounds, which should be taken into account during further research .

Q & A

Q. What systematic frameworks integrate existing literature data into new studies on this compound’s environmental behavior?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder and Reaxys, filtering studies by analytical methods and environmental conditions. Apply meta-analysis to quantify trends (e.g., half-lives in soil vs. water) and identify knowledge gaps. Use tools like PRISMA guidelines to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.